molecular formula C6H8ClN3O2S B3027656 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 1353973-60-0

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B3027656
CAS No.: 1353973-60-0
M. Wt: 221.67
InChI Key: KZNZMBWUAGLCRI-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine (CAS No: 1353973-60-0) is a high-purity chemical compound with a molecular formula of C 6 H 8 ClN 3 O 2 S and a molecular weight of 221.66 g/mol. This pyrimidine derivative is characterized by its distinct substitution pattern, featuring chloro, methylamino, and methylsulfonyl functional groups, which makes it a valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery research . The compound's core structure is based on a pyrimidine ring, a privileged scaffold in the development of biologically active molecules. The presence of the methylsulfonyl group is of particular interest, as this moiety is found in a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors based on a 2-(4-methylsulfonylphenyl)pyrimidine core . Such inhibitors are investigated as tools for imaging COX-2 with Positron Emission Tomography (PET) to study inflammation in various diseases. Furthermore, the specific arrangement of substituents on the pyrimidine ring makes it a suitable substrate for studying chemoselective reactions . Research indicates that analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, can undergo selective nucleophilic aromatic substitution where amines preferentially displace the chloride or sulfone group under controlled conditions, enabling the targeted synthesis of more complex molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate precautions, referring to the associated safety data. It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNZMBWUAGLCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205072
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-60-0
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine involves:

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2-position substituent significantly impacts physicochemical and biological properties:

Compound Name 2-Substituent Key Properties Source
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine SO₂Me High polarity, moderate clogP, enhanced receptor binding via H-bonding
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine SMe (thioether) Lower polarity, higher lipophilicity (↑ clogP), prone to oxidation
6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine CF₃ Strong electron withdrawal, high metabolic stability, ↑ logD
6-Chloro-2-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine SO₂Me-Ph (aryl) Planar structure, improved receptor affinity due to π-π stacking

Key Insights :

  • Methylsulfonyl (SO₂Me) : Balances polarity and stability, making it favorable for CNS-targeting drugs requiring blood-brain barrier penetration .
  • Methylthio (SMe) : Less stable due to susceptibility to oxidation but offers higher membrane permeability .
  • Trifluoromethyl (CF₃) : Increases lipophilicity and resistance to metabolic degradation, often used in agrochemicals .

Metabolic Stability and Physicochemical Properties

  • clogP and Solubility :
    • The methylsulfonyl group reduces clogP (predicted ~2.0–2.5) compared to CF₃ (clogP ~3.0) .
    • Aryl-sulfonyl derivatives (e.g., compound 21 in ) show moderate aqueous solubility (logS ≈ -4.5) due to planar aromatic systems .
  • Metabolic Pathways: Sulfonyl groups resist oxidation better than thioethers but may undergo glucuronidation . Thieno-fused analogs (e.g., thieno[2,3-d]pyrimidines) exhibit prolonged half-lives due to rigid structures .

Biological Activity

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chlorine atom and a methylsulfonyl group, is being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C6H8ClN3O2S
  • Molecular Weight : 195.67 g/mol
  • CAS Number : 1353973-60-0

The compound's structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines. For instance, one study reported significant inhibition rates in leukemia and breast cancer cell lines, with IC50 values indicating potent activity:

Cell Line Inhibition (%) IC50 (µM)
MOLT-4 (Leukemia)55%5.35
T-47D (Breast Cancer)60%Not specified

These findings suggest that the compound may serve as a lead for developing new cancer therapeutics.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. A comparative analysis showed that this compound exhibited greater suppressive effects than traditional anti-inflammatory drugs like indomethacin:

Compound COX-2 Expression Reduction (%) iNOS Expression Reduction (%)
6-Chloro-N-methyl...70%65%
Indomethacin50%55%

These results position the compound as a promising candidate for treating inflammatory diseases.

The biological activity of this compound is thought to involve the inhibition of specific enzymes and receptors associated with cancer progression and inflammation. The compound's structural features allow it to interact with molecular targets effectively, modulating critical pathways involved in tumor growth and inflammatory responses.

Case Studies

  • Neurodegenerative Disease Model : In a study involving a model of neurodegeneration, the compound demonstrated neuroprotective effects by selectively inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This selectivity was crucial in reducing unwanted side effects typically associated with broader enzyme inhibition.
  • Cancer Cell Line Studies : A series of experiments conducted on multiple cancer cell lines revealed that treatment with this compound led to cell cycle arrest at the G1 phase, effectively preventing cells from progressing to DNA synthesis. This mechanism was confirmed through flow cytometric analysis.

Q & A

Q. What are common synthetic routes for 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with methylamine under controlled conditions (e.g., in NMP at 100°C for 10 hours). Purification involves precipitation in water, filtration, and vacuum drying. Analytical techniques like 1H^1H-NMR and LC-MS confirm structure and purity . Similar protocols for pyrimidine derivatives use NaHMDS as a base in THF at room temperature, followed by aqueous workup .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR (e.g., 400 MHz Varian spectrometer) to confirm substituent positions and molecular symmetry .
  • Mass Spectrometry (LC-MS): Agilent 1100 LC/MSD systems validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds) using SHELX programs .

Q. What are the key physical and chemical properties of this compound?

  • Methodological Answer: Key properties include:
  • Molecular Weight: ~248.7 g/mol (calculated from formula C7H9ClN3O2SC_7H_9ClN_3O_2S).
  • Solubility: Typically assessed in DMSO, THF, or chloroform via saturation assays.
  • Stability: Evaluated using TGA/DSC for thermal decomposition profiles and HPLC for degradation under stress (e.g., pH, light) .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and purity?

  • Methodological Answer:
  • Solvent Selection: Replace NMP with THF or DMF to enhance reaction kinetics.
  • Catalysis: Use Pd-based catalysts for selective amination .
  • Purification: Employ silica gel chromatography (100–200 mesh) or recrystallization from methanol .
  • Process Monitoring: Track reaction progress via TLC and adjust stoichiometry of amines to reduce byproducts .

Q. How to assess structure-activity relationships (SAR) for biological activity?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace methylsulfonyl with trifluoromethyl) and test binding affinity via radioligand assays .
  • Enzyme Assays: Measure IC50_{50} values against targets (e.g., A2A_{2A} adenosine receptors) using competitive binding protocols .
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide SAR .

Q. How to resolve contradictions in reported biological or physicochemical data?

  • Methodological Answer:
  • Reproducibility Checks: Verify experimental conditions (e.g., solvent purity, temperature gradients) .
  • Analytical Cross-Validation: Compare NMR, HPLC, and X-ray data across labs to identify discrepancies .
  • Meta-Analysis: Evaluate literature for common confounding factors (e.g., polymorphic crystal forms affecting solubility) .

Q. What computational methods predict interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use programs like MOE or GOLD to model ligand-receptor interactions (e.g., with hBuChE active sites) .
  • MD Simulations: Run 100-ns trajectories in AMBER to assess binding stability and conformational dynamics .
  • QSAR Modeling: Develop regression models linking substituent descriptors (e.g., Hammett constants) to activity .

Q. How to evaluate in vivo pharmacokinetics and blood-brain barrier penetration?

  • Methodological Answer:
  • Animal Models: Administer via intraperitoneal injection in rodents; collect plasma/brain samples at timed intervals .
  • LC-MS/MS Quantification: Measure compound concentrations in biological matrices .
  • BBB Permeability: Calculate brain-to-plasma ratios and compare to reference standards (e.g., haloperidol) .

Q. How to determine solubility and stability under varied experimental conditions?

  • Methodological Answer:
  • Solubility Assays: Use shake-flask method in PBS, ethanol, or simulated gastric fluid.
  • Accelerated Stability Studies: Expose to UV light, 40°C/75% RH, and analyze degradation via HPLC .
  • Polymorph Screening: Conduct slurry experiments in multiple solvents to identify stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
Reactant of Route 2
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine

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